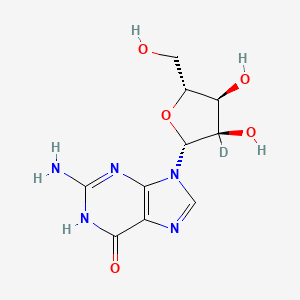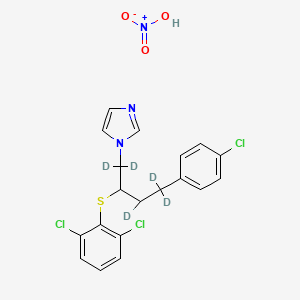
Moclobemide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moclobemide-d8 is a deuterated form of moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of moclobemide. The deuterium atoms in this compound replace hydrogen atoms, making it a stable isotope-labeled compound that is useful in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of moclobemide-d8 involves the incorporation of deuterium atoms into the moclobemide molecule. One common method is the reaction of 2-aminoethyldisulfate with p-chlorobenzoyl chloride to obtain sodium 2-p-chlorobenzoyl amino-ethyl sulfate . This intermediate is then subjected to further reactions to introduce deuterium atoms, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure the high purity and quality of the final product. The use of deuterated reagents and solvents is crucial in achieving the desired deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Moclobemide-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Moclobemide-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of moclobemide.
Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of moclobemide in biological systems.
Medicine: Utilized in medical research to understand the drug’s mechanism of action and its effects on various biological pathways.
Industry: Applied in the pharmaceutical industry for the development and testing of new drugs and formulations.
Mechanism of Action
The mechanism of action of moclobemide-d8 involves the selective, reversible inhibition of monoamine oxidase A (MAO-A). This inhibition leads to a decrease in the metabolism and destruction of monoamines in neurotransmitters, resulting in an increase in monoamine levels. This increase helps alleviate depressive symptoms by enhancing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Moclobemide: The non-deuterated form of moclobemide-d8, used for similar purposes but without the stable isotope labeling.
Toloxatone: Another reversible inhibitor of monoamine oxidase A with similar pharmacological properties.
Brofaromine: A reversible inhibitor of monoamine oxidase A, used in the treatment of depression.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various biological and chemical systems, making it a valuable tool in research .
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
276.79 g/mol |
IUPAC Name |
4-chloro-N-[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i7D2,8D2,9D2,10D2 |
InChI Key |
YHXISWVBGDMDLQ-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCNC(=O)C2=CC=C(C=C2)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)




![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)





![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)


